molecular formula C20H12Cl3F3N2O2 B2639329 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate CAS No. 339019-96-4

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B2639329
CAS No.: 339019-96-4
M. Wt: 475.67
InChI Key: CNHZDSSHQWTERI-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate is a complex organic compound that features a combination of pyridine, phenyl, and carbamate groups

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The trifluoromethyl group in particular has been associated with improved drug potency toward certain enzymes .

Cellular Effects

Similar compounds have been found to exert effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been found to exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and dichlorophenyl groups contribute to its stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3F3N2O2/c21-15-6-3-13(9-16(15)22)28-19(29)30-14-4-1-11(2-5-14)7-18-17(23)8-12(10-27-18)20(24,25)26/h1-6,8-10H,7H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHZDSSHQWTERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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